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Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B2529940 Get Quote

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of

the serotonin 5-HT2A receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] It was

initially developed as a potential antipsychotic agent and has been widely used in research to

elucidate the role of the 5-HT2A receptor in various physiological and pathological processes.

[3] While renowned for its selectivity, a comprehensive understanding of any residual binding to

other neuroreceptors—its off-target profile—is critical for a complete pharmacological

assessment.

This guide provides a detailed overview of the off-target binding characteristics of (S)-
Volinanserin, presenting quantitative data, the experimental methods used to obtain this data,

and visualizations of relevant pathways and workflows.

Quantitative Off-Target Binding Profile
(S)-Volinanserin maintains a high degree of selectivity for the 5-HT2A receptor. Early

preclinical characterizations demonstrated a greater than 100-fold separation in binding affinity

between the 5-HT2A receptor and all other receptors measured at the time.[4] Subsequent

screening against a broader panel of receptors has quantified this selectivity. The following

table summarizes the binding affinities (Ki) of (S)-Volinanserin for various off-target G-protein

coupled receptors (GPCRs). A higher Ki value indicates weaker binding affinity.
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Receptor
Target

Ligand Species Ki (nM)
Selectivity vs.
5-HT2A (fold)

Serotonin 5-

HT2A
(S)-Volinanserin Rat 0.36 -

Dopamine D2 Spiperone Human 2250 ~6250

Alpha-1

Adrenergic
- -

>108 (300-fold

vs 5-HT2)
>300

Serotonin 5-

HT1C
- -

>108 (300-fold

vs 5-HT2)
>300

Data compiled from multiple sources.[1][2][5] Note: The 5-HT1C receptor is now classified as

the 5-HT2C receptor. The >300-fold selectivity for Alpha-1 and 5-HT1C receptors is based on a

reported Ki of 0.36 nM for the 5-HT2 receptor.[1][2]

As the data indicates, (S)-Volinanserin displays a significantly lower affinity for key off-targets

like the dopamine D2 and adrenergic alpha-1 receptors, which are commonly implicated in the

side effects of less selective antipsychotic medications.[4][6]

Experimental Protocols
The determination of binding affinities (Ki) for (S)-Volinanserin and other compounds is

primarily achieved through competitive radioligand binding assays.[7][8] This technique is

considered the gold standard for quantifying the interaction between a ligand and a receptor.[8]

This assay measures the ability of a non-radioactive test compound, such as (S)-Volinanserin,

to displace a known radioactive ligand ("radioligand") that is specifically bound to the target

receptor. By performing this experiment at various concentrations of the test compound, an

inhibition curve can be generated to calculate the concentration that displaces 50% of the

radioligand (the IC50 value). The IC50 is then converted to the binding affinity constant (Ki)

using the Cheng-Prusoff equation.

Membrane Preparation:
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Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer

(e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

[9]

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein

concentration is determined using a standard method like the BCA assay.[9]

Assay Incubation:

The assay is typically performed in a 96-well plate format.[9]

To each well, the following are added in sequence: the prepared cell membranes, the test

compound ((S)-Volinanserin) at various concentrations, and a fixed concentration of the

specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor).[9][10]

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

[9]

Separation and Detection:

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat,

which traps the membranes with bound radioligand while unbound ligands pass through.

[5][9]

The filters are washed with ice-cold buffer to remove any remaining non-specifically bound

radioligand.[9]

Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the

filters is then measured using a scintillation counter.[9]

Data Analysis:

Non-specific binding is subtracted from total binding to yield specific binding.

The data is fitted using non-linear regression to determine the IC50 value.
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The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1

+ ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[9]

Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for determining off-target binding and the primary signaling pathway affected by (S)-
Volinanserin.
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Experimental Workflow for Competitive Radioligand Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.
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Mechanism of (S)-Volinanserin at the 5-HT2A Receptor
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Caption: (S)-Volinanserin acts as an antagonist at the 5-HT2A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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